molecular formula C16H18LiO11P B583903 lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate CAS No. 244145-22-0

lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

Cat. No.: B583903
CAS No.: 244145-22-0
M. Wt: 424.2 g/mol
InChI Key: BQRKNWNJVSTCIP-LMDYQBAKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is a crucial compound in the biomedical industry. It is widely used for investigating the intricate metabolic and signaling pathways linked to myo-inositol. This compound is known for its fluorescent properties, which facilitate effortless detection and quantification in biochemical research.

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt is phosphatidylinositol-specific phospholipase C . This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), both of which are important secondary messengers in cellular signaling pathways .

Mode of Action

4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt acts as a fluorogenic substrate for phosphatidylinositol-specific phospholipase C . When this compound is cleaved by the enzyme, it releases a fluorescent product that can be easily detected and quantified . This allows for the identification of enzyme activity, particularly that of inositol monophosphatase .

Biochemical Pathways

The compound is involved in the intricate metabolic and signaling pathways linked to myo-inositol . Myo-inositol plays a key role in various biological processes, including cell growth, signal transduction, and lipid synthesis . By acting as a substrate for phosphatidylinositol-specific phospholipase C, 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt contributes to the generation of secondary messengers that regulate these pathways .

Pharmacokinetics

It is known that the compound is acrystalline powder that is soluble in water This suggests that it may have good bioavailability

Result of Action

The action of 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt results in the generation of a fluorescent product that can be used to quantify the activity of phosphatidylinositol-specific phospholipase C . This can provide valuable insights into the regulation of myo-inositol-related pathways and the role of these pathways in various biological processes .

Action Environment

It is known that the compound should be stored at2 to 8°C This suggests that temperature may play a role in maintaining its stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate involves the phosphorylation of myo-inositol with 4-methylumbelliferyl phosphate. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and quality. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in crystalline form.

Chemical Reactions Analysis

Types of Reactions: lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different inositol phosphates, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorogenic substrate in various chemical assays to detect enzyme activity.

    Biology: The compound is employed in studies related to metabolic and signaling pathways involving myo-inositol.

    Medicine: It serves as a diagnostic tool for identifying enzyme activity in neurological disorders like bipolar disorder and Alzheimer’s disease.

    Industry: The compound is used in the production of high-quality reference materials and proficiency testing standards.

Comparison with Similar Compounds

    4-Methylumbelliferyl myo-Inositol 1-Phosphate, N-Methyl-Morpholine Salt: This compound is also used as a fluorogenic substrate but has different solubility and stability properties.

    myo-Inositol 1-Phosphate: A simpler analog without the fluorescent 4-methylumbelliferyl group, used in basic biochemical studies.

Uniqueness: lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate stands out due to its fluorescent properties, which allow for easy detection and quantification in various assays. This makes it particularly useful in high-throughput screening and diagnostic applications.

Properties

CAS No.

244145-22-0

Molecular Formula

C16H18LiO11P

Molecular Weight

424.2 g/mol

IUPAC Name

lithium;(4-methyl-2-oxochromen-7-yl) [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C16H19O11P.Li/c1-6-4-10(17)25-9-5-7(2-3-8(6)9)26-28(23,24)27-16-14(21)12(19)11(18)13(20)15(16)22;/h2-5,11-16,18-22H,1H3,(H,23,24);/q;+1/p-1/t11?,12-,13-,14-,15+,16?;/m1./s1

InChI Key

BQRKNWNJVSTCIP-LMDYQBAKSA-M

Isomeric SMILES

[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3[C@@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O

SMILES

[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O

Canonical SMILES

[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O

Synonyms

1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl hydrogen phosphate) myo-Inositol Monolithium Salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.